Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Overview
Description
Methyl 4-(2-(dimethylamino)ethoxy)benzoate is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol. This compound is a derivative of benzoic acid and is characterized by the presence of a dimethylamino group attached to the benzene ring through an ethoxy linker.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 4-(2-(dimethylamino)ethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on the benzene ring with a dimethylaminoethanol derivative.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, including aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives, aldehydes, and carboxylic acids.
Reduction Products: Alcohol and amine derivatives.
Substitution Products: Halogenated and aminated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(2-(dimethylamino)ethoxy)benzoate is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is investigated for its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(2-(dimethylamino)ethoxy)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances the compound's ability to penetrate biological membranes, facilitating its biological activity. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the ethoxy linker.
Methyl 3-(dimethylamino)benzoate: Similar structure but with the dimethylamino group at a different position on the benzene ring.
Methyl 4-(N-methylamino)benzoate: Similar structure but with a single methyl group instead of a dimethylamino group.
Uniqueness: Methyl 4-(2-(dimethylamino)ethoxy)benzoate is unique due to the presence of the ethoxy linker, which influences its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[2-(dimethylamino)ethoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-6-4-10(5-7-11)12(14)15-3/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWGWKQKBDJZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201960 | |
Record name | Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73119-82-1 | |
Record name | Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73119-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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